Parasorbic acid
Overview
Description
Parasorbic acid, also known as (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one, is the cyclic lactone of sorbic acid . It is a colorless liquid and is the sole constituent of “Vogelbeerol” oil obtained by steam distillation of the acidified juice of the ripe berries of the mountain ash .
Synthesis Analysis
Parasorbic acid was first isolated in 1859 by distillation of rowanberry oil . An improved synthesis of parasorbic acid, 5-hydroxy-2-hexenoic acid lactone (II), has been developed to analyze it as a possible contaminant in sorbic acid, 2,4-hexadienoic acid (I) . Column chromatography was used to separate parasorbic acid from sorbic acid .Molecular Structure Analysis
The molecular formula of Parasorbic acid is C6H8O2 . The IUPAC name is (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one . The InChI is InChI=1S/C6H8O2/c1-5-3-2-4-6 (7)8-5/h2,4-5H,3H2,1H3 .Chemical Reactions Analysis
Parasorbic acid is the cyclic lactone of sorbic acid. Thermal treatment or hydrolysis converts the lactone to sorbic acid .Physical And Chemical Properties Analysis
Parasorbic acid has a molar mass of 112.128 g/mol . It appears as a colorless liquid with an estimated density of 1.0 g/mL . It has an estimated boiling point of 227 °C . The solubility in water is estimated to be 50 g/L .Scientific Research Applications
Chemical Synthesis and Potential in Perfumery
Parasorbic acid has been studied for its potential applications in chemical synthesis. Fujita et al. (2007) describe a method to prepare various 2,3-dialkyl parasorbic acids from carboxylic acids, which may be used as perfumery materials (Fujita, Watanabe, Suga, Saita, & Sugahara, 2007).
Biosensor Development
The role of parasorbic acid in biosensor development is highlighted by Rekha et al. (2000), where an ascorbate oxidase-based amperometric biosensor was used for detecting organophosphorous pesticides, demonstrating the inhibitory effects of these compounds on ascorbic acid oxidase, a related substance to parasorbic acid (Rekha, Gouda, Thakur, & Karanth, 2000).
Insecticidal Properties
Kashima et al. (2011) investigated the insecticidal effects of parasorbic acid. The study on Bergenia ligulata roots, which contain parasorbic acid, showed significant insecticidal activity against Drosophila melanogaster, suggesting potential applications in natural pest control (Kashima, Yamaki, Suzuki, & Miyazawa, 2011).
Application in Optical Biosensors
Daghestani and Day (2010) discussed the applications of various optical biosensors, including surface plasmon resonance and resonant mirror. While not directly involving parasorbic acid, these technologies represent the types of platforms where parasorbic acid-related compounds could be applied for biological sensing (Daghestani & Day, 2010).
Environmental Applications
Parasorbic acid or its derivatives may also find applications in environmental contexts. Nanseu-Njiki et al. (2010) examined the biosorption of paraquat, a chemical structurally related to parasorbic acid, suggesting the potential of similar compounds in environmental cleanup and pollutant removal (Nanseu-Njiki, Dedzo, & Ngameni, 2010).
properties
IUPAC Name |
(2S)-2-methyl-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKRGCMLGUEMN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893607 | |
Record name | Parasorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parasorbic acid | |
CAS RN |
10048-32-5 | |
Record name | Parasorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10048-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parasorbic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parasorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Parasorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARASORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCN48OUK3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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